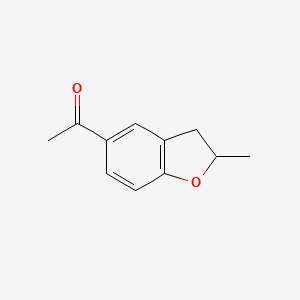

5-Acetyl-2-methylcoumaran

Description

Properties

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORJCRDAGOARLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974162 | |

| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58621-51-5 | |

| Record name | Ethanone, 1-(2,3-dihydro-2-methyl-5-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058621515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-methylcoumaran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base .

Industrial Production Methods: Industrial production of 5-Acetyl-2-methylcoumaran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-methylcoumaran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted coumarins .

Scientific Research Applications

Antimicrobial Properties

Research indicates that coumarin derivatives, including 5-acetyl-2-methylcoumaran, possess significant antimicrobial activities. They have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the synthesis of new coumarin-based thiazoles that demonstrated notable antimicrobial effects, suggesting that modifications to the coumarin structure could enhance its efficacy against pathogens .

Anticancer Activity

Coumarins are being investigated for their anticancer properties due to their ability to interfere with cancer cell proliferation and induce apoptosis. 5-Acetyl-2-methylcoumaran has been evaluated in several studies for its potential as an anticancer agent. Research has shown that certain coumarin derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antioxidant Effects

The antioxidant activity of 5-acetyl-2-methylcoumaran has been documented in various studies. Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, including neurodegenerative disorders .

Anti-inflammatory Activity

Inflammation plays a crucial role in many chronic diseases. Coumarin derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. 5-Acetyl-2-methylcoumaran's structural features may contribute to its ability to modulate inflammatory pathways .

Synthesis and Chemical Modifications

The synthesis of 5-acetyl-2-methylcoumaran typically involves the reaction of appropriate precursors through various synthetic methodologies such as the Pechmann condensation or Knoevenagel condensation. Recent advancements have focused on green chemistry approaches that reduce environmental impact while enhancing yields and purity .

| Synthesis Method | Description | Yield |

|---|---|---|

| Pechmann Condensation | Reaction of phenols with β-ketoesters | Moderate |

| Knoevenagel Condensation | Reaction involving aldehydes and active methylene compounds | High |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized coumarin derivatives, including 5-acetyl-2-methylcoumaran, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the acetyl position enhanced the compound's effectiveness compared to other derivatives .

Case Study 2: Anticancer Potential

In vitro studies have shown that 5-acetyl-2-methylcoumaran inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methylcoumaran involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points: notes that 6-acetamidocoumaran exists as a higher-melting isomer compared to its positional analogs, suggesting stronger intermolecular forces (e.g., hydrogen bonding) due to the acetamido group .

- Spectral Signatures : The acetyl group in 5-Acetyl-2-methylcoumaran is identifiable via a distinct C=O stretch in IR (~1680 cm⁻¹) and methyl proton signals in NMR. In contrast, 7-hydroxy-4-methylcoumarin exhibits a hydroxyl O-H stretch and lactone C=O absorption .

Reactivity and Functionalization Potential

- 5-Acetyl-2-methylcoumaran : The acetyl group at position 5 is susceptible to nucleophilic attack, enabling further derivatization (e.g., condensation reactions). The methyl group at position 2 provides steric hindrance, influencing regioselectivity .

- 7-Hydroxy-4-methylcoumarin : The hydroxyl group at position 7 allows for etherification or esterification, while the methyl group at position 4 stabilizes the aromatic system .

Biological Activity

5-Acetyl-2-methylcoumaran is a coumarin derivative with notable biological activities, including antimicrobial , anticancer , and anticoagulant properties. This article presents an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

5-Acetyl-2-methylcoumaran has the following chemical structure:

- IUPAC Name: 5-Acetyl-2-methyl-2H-chromen-4-one

- Molecular Formula: C11H10O3

- Molecular Weight: 190.20 g/mol

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 5-Acetyl-2-methylcoumaran against various pathogens. A study conducted by Kumar and Karvekar (2010) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Inhibition observed |

| Gram-negative Bacteria | Moderate inhibition |

| Fungi | Effective against specific strains |

This compound exhibits a mechanism of action that disrupts microbial cell wall synthesis, leading to cell death.

Anticancer Activity

5-Acetyl-2-methylcoumaran has shown potential in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest.

Anticoagulant Activity

The anticoagulant properties of 5-Acetyl-2-methylcoumaran have been investigated with promising results. It has been found to inhibit thrombin activity, which is crucial for blood coagulation.

Case Studies and Research Findings

- Kumar and Karvekar (2010) : This study provided substantial evidence for the antimicrobial activity of 5-Acetyl-2-methylcoumaran, indicating its potential as a therapeutic agent against infections caused by resistant strains of bacteria.

- Cytotoxicity Studies : Research conducted on various cancer cell lines showed that 5-Acetyl-2-methylcoumaran effectively inhibited cell growth, suggesting its use in developing new anticancer therapies.

- Anticoagulant Mechanism : Further studies revealed that the compound acts as a thrombin inhibitor, which could lead to its application in preventing thromboembolic disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Acetyl-2-methylcoumaran, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin with literature-based protocols (e.g., Friedel-Crafts acylation or coumarin derivatization) and systematically vary parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE). Validate purity via HPLC (≥95%) and characterize intermediates with -/-NMR and FTIR. Ensure reproducibility by adhering to the Beilstein Journal’s guidelines for experimental reporting, including full procedural details in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing 5-Acetyl-2-methylcoumaran, and how should spectral data be interpreted?

- Methodological Answer : Prioritize hyphenated techniques:

- GC-MS : Confirm molecular ion ([M]) and fragmentation patterns.

- NMR : Assign peaks using DEPT-135 and 2D-COSY for structural elucidation.

- HPLC-PDA : Quantify purity and detect impurities (λ = 254–280 nm).

Cross-reference spectral libraries (e.g., SciFinder, Reaxys) and report deviations with statistical confidence intervals .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 5-Acetyl-2-methylcoumaran?

- Methodological Answer : Replicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points). Compare results against peer-reviewed datasets and perform statistical tests (t-test, ANOVA) to identify systematic errors. Document solvent systems and environmental controls (humidity, temperature) to mitigate variability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in the biological activity data of 5-Acetyl-2-methylcoumaran across studies?

- Methodological Answer : Conduct meta-analyses of existing data, focusing on assay conditions (e.g., cell lines, concentrations, controls). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Use cheminformatics tools (Molecular Operating Environment, AutoDock) to model structure-activity relationships and identify confounding variables (e.g., stereochemistry, solvent effects) .

Q. How can computational modeling improve the understanding of 5-Acetyl-2-methylcoumaran’s reactivity or pharmacokinetic profile?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and toxicity.

Validate models with experimental data (e.g., in vitro metabolic stability assays) and report confidence metrics (R, RMSE) .

Q. What experimental designs are suitable for investigating the environmental degradation pathways of 5-Acetyl-2-methylcoumaran?

- Methodological Answer : Employ accelerated degradation studies under controlled conditions (UV exposure, pH extremes). Monitor degradation products via LC-QTOF-MS and apply QSAR models to predict ecotoxicity. Follow the Analytical Chemistry journal’s standards for data reporting, including limits of detection (LOD) and quantification (LOQ) .

Data and Literature Challenges

Q. How should researchers navigate gaps or conflicts in the existing literature on 5-Acetyl-2-methylcoumaran’s synthetic applications?

- Methodological Answer : Perform systematic reviews using Boolean operators (e.g., "5-Acetyl-2-methylcoumaran AND synthesis NOT patent") in Scopus/Web of Science. Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) and prioritize peer-reviewed journals. Annotate contradictions in a comparative table for further investigation .

Q. What protocols ensure robust data sharing and reproducibility for studies involving 5-Acetyl-2-methylcoumaran?

- Methodological Answer : Deposit raw datasets (spectra, chromatograms) in repositories like Zenodo or ChemRxiv. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include step-by-step protocols in supplementary materials. Reference the Beilstein Journal’s guidelines for experimental reproducibility, including batch-specific metadata .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| HPLC-PDA | Column: C18, 5 μm; Mobile phase: MeCN/H2O (70:30) | Purity quantification, impurity profiling |

| GC-MS | Column: DB-5MS; Ionization: EI (70 eV) | Molecular weight confirmation |

| -NMR | Solvent: CDCl3; Frequency: 400 MHz | Structural elucidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.